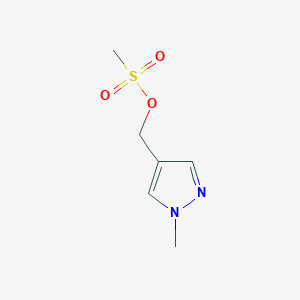
(1-methylpyrazol-4-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylpyrazol-4-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methanesulfonate ester group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-methylpyrazol-4-yl)methyl methanesulfonate typically involves the reaction of (1-methylpyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1-methylpyrazol-4-yl)methanol+methanesulfonyl chloride→(1-methylpyrazol-4-yl)methyl methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of the methanesulfonate group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfonic acids or other oxidized derivatives.
Reduction Products: Corresponding alcohols.
科学的研究の応用
(1-Methylpyrazol-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Medicine: Investigated for its potential as a prodrug or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of (1-methylpyrazol-4-yl)methyl methanesulfonate involves its reactivity towards nucleophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyrazole ring.
類似化合物との比較
(1-Methylpyrazol-4-yl)methanol: The alcohol precursor to (1-methylpyrazol-4-yl)methyl methanesulfonate.
(1-Methylpyrazol-4-yl)methyl chloride: Another derivative with a different leaving group.
(1-Methylpyrazol-4-yl)methyl acetate: An ester derivative with different reactivity.
Uniqueness: this compound is unique due to its methanesulfonate ester group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where a good leaving group is required.
特性
分子式 |
C6H10N2O3S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
(1-methylpyrazol-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H10N2O3S/c1-8-4-6(3-7-8)5-11-12(2,9)10/h3-4H,5H2,1-2H3 |
InChIキー |
OXFUTDJGQYNMRS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)COS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













